N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide
CAS No.:
Cat. No.: VC15302281
Molecular Formula: C23H25NO3
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25NO3 |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C23H25NO3/c1-3-19-8-10-20(11-9-19)15-24(16-22-5-4-14-26-22)23(25)17-27-21-12-6-18(2)7-13-21/h4-14H,3,15-17H2,1-2H3 |
| Standard InChI Key | ZTDYQTDBZTVVNV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)C |
Introduction
N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide is a complex organic compound characterized by its unique molecular structure, which combines several functional groups, including an acetamide moiety, a furan ring, and aromatic phenoxy and ethylbenzyl groups. The molecular formula for this compound is not explicitly provided in the available literature, but its molecular weight is approximately 377.5 g/mol, although another source lists it as 363.4 g/mol . This discrepancy may stem from variations in measurement or calculation methods.
Synthesis and Chemical Reactivity
The synthesis of N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide typically involves multi-step organic synthesis techniques. Common reagents include oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to optimize yields and purity.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Controlled temperature, specific solvent |
| Reduction | Lithium aluminum hydride | Anhydrous conditions, controlled temperature |
| Substitution | Nucleophiles (e.g., amines, alcohols) | Mild conditions, appropriate solvent |
Biological Activity and Potential Applications
Research into the biological activity of N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide suggests potential therapeutic properties. Preliminary studies indicate that it may exhibit significant biological activities, although the exact mechanisms by which this compound exerts its effects are still under investigation. Potential interactions involve enzyme inhibition or receptor modulation.
| Potential Biological Activity | Mechanism |
|---|---|
| Therapeutic Effects | Enzyme inhibition, receptor modulation |
| Biological Target Interactions | Binding to specific enzymes or receptors |
Comparison with Similar Compounds
Several compounds share structural similarities with N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(2,6-Dimethylphenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide | C24H27NO3 | Similar structure but with dimethyl substitutions on the phenoxy group |
| N-Furan-2-Ylmethyl-4-methyl-benzenesulfonamide | C12H13NO3S | Contains a furan group but differs significantly in functional groups |
| 1-(2-(2-(furan-2-ylmethyl)-4-methylphenoxy)ethyl)-4-methylpiperazine | C19H26N2O2 | Incorporates a piperazine ring, altering its biological activity profile |
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